Cas no 101507-01-1 (2-(Dimethylamino)ethyl(3-phenylpropyl)amine)

2-(Dimethylamino)ethyl(3-phenylpropyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine, N1,N1-dimethyl-N2-(3-phenylpropyl)-
- 2-(Dimethylamino)ethyl(3-phenylpropyl)amine
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- Inchi: 1S/C13H22N2/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
- InChI Key: LXWZLAHEJWPRSQ-UHFFFAOYSA-N
- SMILES: C(N(C)C)CNCCCC1=CC=CC=C1
Computed Properties
- Exact Mass: 206.178299g/mol
- Monoisotopic Mass: 206.178299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Molecular Weight: 206.33g/mol
- Topological Polar Surface Area: 15.3Ų
2-(Dimethylamino)ethyl(3-phenylpropyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086905-5g |
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 95% | 5g |
¥4235.0 | 2023-04-06 | |
Enamine | EN300-56879-0.25g |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 0.25g |
$92.0 | 2023-06-20 | |
Enamine | EN300-56879-5.0g |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 5g |
$743.0 | 2023-06-20 | |
TRC | B401248-5mg |
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
TRC | B401248-50mg |
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-56879-1.0g |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 1g |
$256.0 | 2023-06-20 | |
A2B Chem LLC | AV43501-1g |
[2-(Dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 1g |
$305.00 | 2024-04-20 | |
Aaron | AR019YS9-50mg |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 95% | 50mg |
$83.00 | 2025-02-08 | |
Aaron | AR019YS9-5g |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 5g |
$1047.00 | 2023-12-16 | |
Aaron | AR019YS9-10g |
[2-(dimethylamino)ethyl](3-phenylpropyl)amine |
101507-01-1 | 92% | 10g |
$1539.00 | 2023-12-16 |
2-(Dimethylamino)ethyl(3-phenylpropyl)amine Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine
Research Brief on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1): Recent Advances and Applications in Chemical Biology and Medicine
2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1) is a compound of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the modulation of neurotransmitter systems and as a precursor for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in medicine.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine to enhance its binding affinity for serotonin and dopamine receptors. The researchers employed computational modeling and in vitro assays to demonstrate that derivatives of this compound exhibit significant selectivity for 5-HT2A and D2 receptors, suggesting potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and depression.
In another recent investigation, a team from the University of Cambridge reported the use of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine as a key intermediate in the synthesis of novel anticancer agents. The study, published in Bioorganic & Medicinal Chemistry Letters, detailed the compound's role in the development of small-molecule inhibitors targeting protein kinases involved in tumor progression. The findings underscore the compound's utility in medicinal chemistry for designing targeted therapies.
Pharmacokinetic studies have also shed light on the metabolic fate of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine. A 2024 paper in Drug Metabolism and Disposition utilized LC-MS/MS techniques to characterize its metabolites in human liver microsomes. The results indicated that the compound undergoes extensive hepatic metabolism, primarily via N-demethylation and oxidation pathways, which has implications for its dosing and safety profile in clinical applications.
From a synthetic chemistry perspective, advances in the green synthesis of 2-(Dimethylamino)ethyl(3-phenylpropyl)amine have been reported. A recent ACS Sustainable Chemistry & Engineering article described a solvent-free, catalytic reductive amination protocol that improves the yield and reduces the environmental impact of its production. This methodological innovation addresses the growing demand for sustainable pharmaceutical manufacturing processes.
The compound's potential extends beyond therapeutic applications. A 2023 study in Chemical Communications demonstrated its use as a ligand for transition metal catalysts in asymmetric synthesis, highlighting its versatility in organic chemistry. The researchers found that metal complexes incorporating 2-(Dimethylamino)ethyl(3-phenylpropyl)amine exhibited excellent enantioselectivity in various carbon-carbon bond-forming reactions.
In conclusion, recent research on 2-(Dimethylamino)ethyl(3-phenylpropyl)amine (CAS: 101507-01-1) reveals its multifaceted potential in chemical biology and medicine. From its role in CNS drug discovery to applications in oncology and synthetic chemistry, this compound continues to attract significant scientific interest. Future studies should focus on clinical translation of these findings and further exploration of structure-activity relationships to maximize its therapeutic potential while minimizing adverse effects.
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